9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-
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Overview
Description
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by its unique structure, which includes a fluorenone core substituted with bis(4-butylphenyl)amino groups at the 2 and 7 positions. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with aniline derivatives under acidic conditions to form the desired product. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the formation of the bis(4-butylphenyl)amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol structure.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fluorenol derivatives.
Scientific Research Applications
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-one, 2,7-bis[bis(4-ethoxyphenyl)amino]-: Similar structure but with ethoxy groups instead of butyl groups.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyphenyl groups instead of bis(4-butylphenyl)amino groups.
Uniqueness
The uniqueness of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- lies in its specific substituents, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
247074-90-4 |
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Molecular Formula |
C53H58N2O |
Molecular Weight |
739.0 g/mol |
IUPAC Name |
2,7-bis(4-butyl-N-(4-butylphenyl)anilino)fluoren-9-one |
InChI |
InChI=1S/C53H58N2O/c1-5-9-13-39-17-25-43(26-18-39)54(44-27-19-40(20-28-44)14-10-6-2)47-33-35-49-50-36-34-48(38-52(50)53(56)51(49)37-47)55(45-29-21-41(22-30-45)15-11-7-3)46-31-23-42(24-32-46)16-12-8-4/h17-38H,5-16H2,1-4H3 |
InChI Key |
MOLHCSMEUPAJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=C(C=C6)CCCC)C7=CC=C(C=C7)CCCC |
Origin of Product |
United States |
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